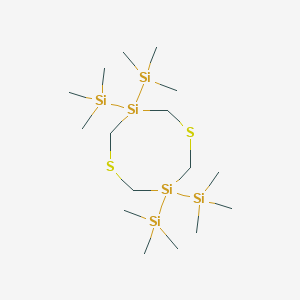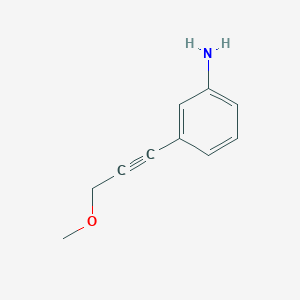![molecular formula C20H22N2O6 B14177978 1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} CAS No. 928036-82-2](/img/structure/B14177978.png)
1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge Each benzene ring is substituted with a nitro group and an isopropoxy group
Preparation Methods
The synthesis of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} typically involves a multi-step process. One common method starts with the nitration of 2-isopropoxybenzene to introduce the nitro group. This is followed by a coupling reaction with ethene to form the ethene-bridged structure. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as high-energy-density materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the isopropoxy groups can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} can be compared with similar compounds such as:
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(methyl)oxy]benzene}: This compound has a similar structure but with methyl groups instead of isopropoxy groups, leading to different chemical properties and reactivity.
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(ethyl)oxy]benzene}: The ethyl groups in this compound also result in different physical and chemical properties compared to the isopropoxy derivative
Properties
CAS No. |
928036-82-2 |
|---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-nitro-2-[2-(5-nitro-2-propan-2-yloxyphenyl)ethenyl]-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C20H22N2O6/c1-13(2)27-19-9-7-17(21(23)24)11-15(19)5-6-16-12-18(22(25)26)8-10-20(16)28-14(3)4/h5-14H,1-4H3 |
InChI Key |
XYMGJYKQZQFIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


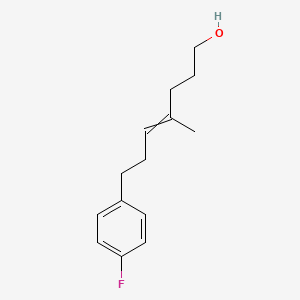
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

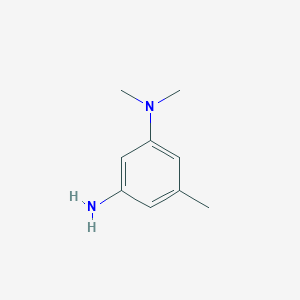
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)

![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
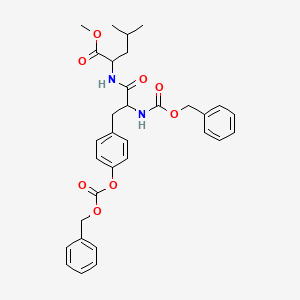
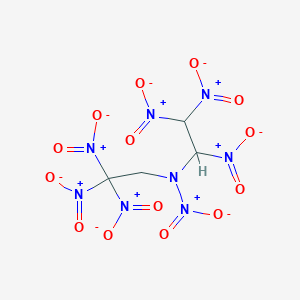

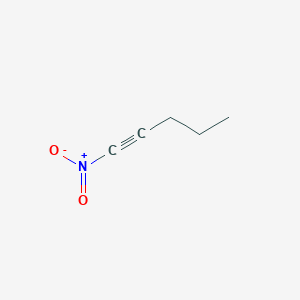
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
